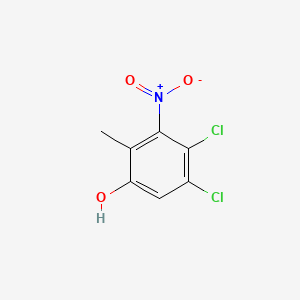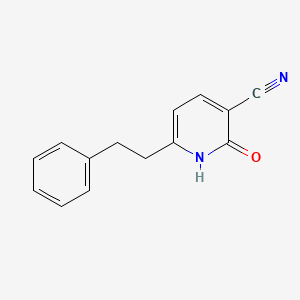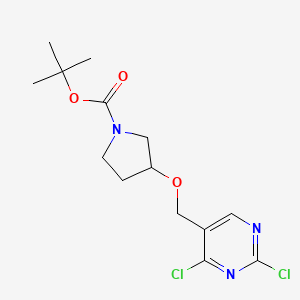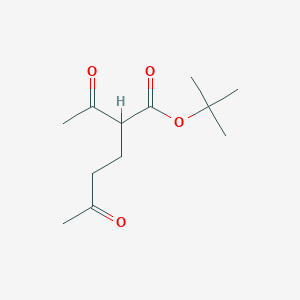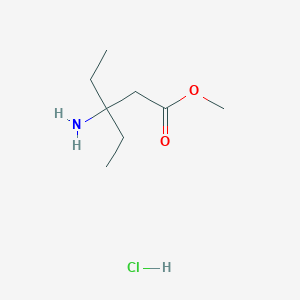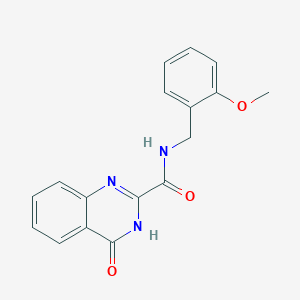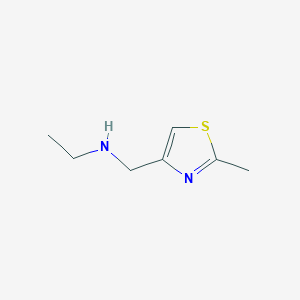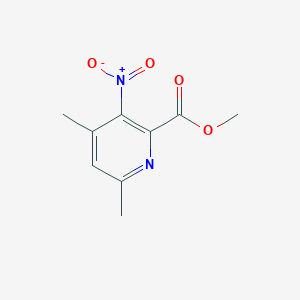
Methyl 4,6-dimethyl-3-nitropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-dimethyl-3-nitropicolinate: is an organic compound that belongs to the class of nitropyridine derivatives It is characterized by the presence of a nitro group at the third position and methyl groups at the fourth and sixth positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethyl-3-nitropicolinate can be synthesized through a multi-step process involving the nitration of 4,6-dimethylpyridine followed by esterification. The nitration step typically involves the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position. The esterification step involves the reaction of the resulting nitropyridine with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-dimethyl-3-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Reduction: Methyl 4,6-dimethyl-3-aminopicolinate.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 4,6-dimethyl-3-carboxypicolinate.
Scientific Research Applications
Methyl 4,6-dimethyl-3-nitropicolinate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is investigated for its potential use as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4,6-dimethyl-3-nitropicolinate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Methyl 4,6-dimethyl-3-aminopicolinate: A reduction product of methyl 4,6-dimethyl-3-nitropicolinate with potential biological activities.
Methyl 4,6-dimethyl-3-carboxypicolinate:
4,6-Dimethyl-3-nitropyridine: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 4,6-dimethyl-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O4/c1-5-4-6(2)10-7(9(12)15-3)8(5)11(13)14/h4H,1-3H3 |
InChI Key |
WWGSTIMXQNTYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


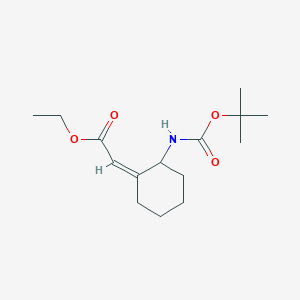
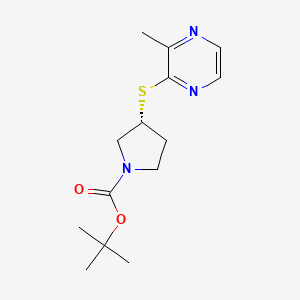
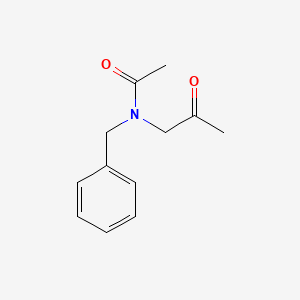
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)

